molecular formula C12H15FN4O5 B1591017 Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide CAS No. 178065-30-0

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide

Cat. No. B1591017
M. Wt: 314.27 g/mol
InChI Key: WCOZOJGXDVGGIK-SECBINFHSA-N
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Description

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide, also known as NFDL, is a synthetic amino acid derivative that has been used in scientific research for a variety of purposes. NFDL has been used as a tool to study protein structure, protein-protein interactions, and enzyme-substrate interactions. Additionally, NFDL has been used to study the regulation of gene expression and the biochemical and physiological effects of drugs and hormones.

Scientific Research Applications

Summary of the Application

“Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide” is used as a labeling reagent in HPLC for the determination of enantiomeric excess . Enantiomeric excess is a measure of the purity of a specific enantiomer in a mixture of two enantiomers, and it’s crucial in fields like pharmaceuticals where the biological activity of a compound can depend on its chirality.

Methods of Application or Experimental Procedures

The compound is used to label the enantiomers in a sample. The labeled enantiomers are then separated using HPLC, and the amount of each enantiomer is determined based on the areas under their respective peaks in the HPLC chromatogram .

Results or Outcomes

The results of this application would be the determination of the enantiomeric excess of a sample. This information is crucial in many fields, including pharmaceuticals, where the biological activity of a compound can depend on its chirality .

Protease Inhibitor

Summary of the Application

“Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide” is a fatty acid that inhibits the activity of proteases . Proteases are enzymes that break down proteins and peptides, and inhibitors can be used to control these reactions.

Methods of Application or Experimental Procedures

The compound is introduced to a solution containing the protease, where it binds to the enzyme and prevents it from breaking down proteins .

Results or Outcomes

The results of this application would be the inhibition of protease activity, which could have implications in various biological processes, including disease progression .

Enantioselective Properties

Summary of the Application

“Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide” has enantioselective properties and can be used as an analytical method for determining whether a sample contains only one or both enantiomers of a molecule .

Methods of Application or Experimental Procedures

The compound is used to label the enantiomers in a sample. The labeled enantiomers are then separated using techniques such as HPLC, and the amount of each enantiomer is determined based on their respective signals .

Results or Outcomes

The results of this application would be the determination of the enantiomeric composition of a sample. This information is crucial in many fields, including pharmaceuticals, where the biological activity of a compound can depend on its chirality .

Protease Inhibitor in Cancer Research

Summary of the Application

“Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide” has been shown to possess potent inhibitory activity against certain functions in the brain and cancer . It acts as a protease inhibitor, which can be crucial in controlling the progression of certain diseases, including cancer .

Methods of Application or Experimental Procedures

The compound is introduced into a biological system where it inhibits the activity of proteases, enzymes that break down proteins. This can affect various biological processes, including those involved in disease progression .

Results or Outcomes

The results of this application would be the inhibition of certain functions in the brain and cancer, potentially slowing disease progression .

Increased Affinity for Protease with Lucentamycin

Summary of the Application

The affinity of “Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide” for the protease can be increased by adding lucentamycin . This can enhance its effectiveness as a protease inhibitor .

Methods of Application or Experimental Procedures

The compound and lucentamycin are introduced into a solution containing the protease. The increased affinity of the compound for the protease enhances its inhibitory effect .

Results or Outcomes

The results of this application would be an enhanced inhibitory effect on protease activity, which could have implications in various biological processes, including disease progression .

properties

IUPAC Name

(2R)-2-(5-fluoro-2,4-dinitroanilino)-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN4O5/c1-6(2)3-9(12(14)18)15-8-4-7(13)10(16(19)20)5-11(8)17(21)22/h4-6,9,15H,3H2,1-2H3,(H2,14,18)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOZOJGXDVGGIK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60578553
Record name N~2~-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide

CAS RN

178065-30-0, 178065-29-7
Record name N~2~-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide [HPLC Labeling Reagent for e.e. Determination]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide [HPLC Labeling Reagent for e.e. Determination]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Yuan, T Li, T Wang, CB Naman, J Ye, X Wu… - Marine Drugs, 2021 - mdpi.com
LC-MS/MS-based molecular networking facilitated the targeted isolation of a new cyclic hexadepsipeptide, cymodepsipeptide (1), and two known analogues, RF–2691A (2) and RF–…
Number of citations: 3 www.mdpi.com

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